molecular formula C15H19ClN2O B2930884 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 477890-36-1

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2930884
CAS No.: 477890-36-1
M. Wt: 278.78
InChI Key: FHAAJKKQQWZNGU-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (CAS: 477890-36-1) is a synthetic amide derivative characterized by the molecular formula C₁₅H₁₉ClN₂O and a molecular weight of 278.78 g/mol . The compound features a 2,2-dimethylpropanamide backbone substituted with a chlorine atom at the 3-position and an indole-containing ethyl group. The indole moiety, a bicyclic aromatic system with a nitrogen atom, is a critical pharmacophore in bioactive molecules, often influencing binding affinity to biological targets such as serotonin receptors . Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as exemplified by DCC-mediated protocols .

Properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-15(2,10-16)14(19)17-8-7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9,18H,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAAJKKQQWZNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include indole derivatives and substituted amides .

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. The compound may also inhibit certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

3-Chloro-N-[2-(1H-Indol-3-yl)ethyl]propanamide (CAS: 93187-18-9)

  • Molecular Formula : C₁₃H₁₅ClN₂O.
  • Key Difference : Lacks the 2,2-dimethyl groups on the propanamide chain.
  • However, this may also decrease metabolic stability compared to the dimethyl analog .

3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide

  • Molecular Formula: C₁₃H₁₈ClNO₃.
  • Key Difference : Replaces the indole-ethyl group with a 4-hydroxy-3-methoxybenzyl moiety.
  • Impact : The benzyl substituent introduces polar hydroxyl and methoxy groups, improving water solubility. Crystallographic studies reveal a dihedral angle of 85.66° between the amide and aromatic ring, contrasting with the indole analog’s conformational flexibility .

Aryl Group Modifications

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Molecular Formula : C₂₅H₂₂FN₂O.
  • Key Difference : Substitutes the 3-chloro-2,2-dimethylpropanamide group with a 2-fluoro-biphenyl-propanamide chain.
  • The biphenyl system increases molecular rigidity, which may reduce entropic penalties during target interaction .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Molecular Formula : C₂₄H₂₃N₂O₂.
  • Key Difference : Incorporates a 6-methoxynaphthalene group instead of the chloro-dimethylpropanamide.
  • Impact : The methoxynaphthalene moiety enhances π-π stacking interactions, which could improve affinity for aromatic-rich binding sites. However, the larger substituent may reduce cell membrane permeability .

Heterocyclic Propanamide Derivatives

N-{4-[(3-Bromophenyl)amino]-6-[2-(1-naphthyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide (24d)

  • Molecular Formula : C₂₈H₂₉BrN₆O.
  • Key Difference : Attaches the 2,2-dimethylpropanamide group to a pyrrolopyrimidine scaffold.
  • Impact: The pyrrolopyrimidine core introduces additional hydrogen-bonding sites, enhancing interactions with kinase ATP pockets.

Biological Activity

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
  • Molecular Formula : C15H19ClN2O
  • CAS Number : 477890-36-1

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. In vitro studies have shown that 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. In vitro assays revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates immune responses, possibly through inhibition of NF-kB signaling pathways .

The proposed mechanisms of action for 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide include:

  • Caspase Activation : Inducing apoptosis in cancer cells.
  • Cytokine Modulation : Reducing inflammatory cytokine production in immune cells.

These mechanisms are critical for its potential use in therapeutic applications targeting cancer and inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryDecrease in TNF-α and IL-6 levels
Apoptosis InductionActivation of caspases

Case Study: Antitumor Activity

In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against tumor cells .

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